molecular formula C11H13NO3 B6247927 methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate CAS No. 939758-84-6

methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate

Cat. No.: B6247927
CAS No.: 939758-84-6
M. Wt: 207.23 g/mol
InChI Key: IOBRXIWDOUNCAF-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is a benzopyran derivative characterized by a 4-amino substituent on the dihydrobenzopyran scaffold and a methyl ester group at position 4. The amino group at position 4 introduces hydrogen-bonding capabilities, which may enhance biological interactions compared to non-polar substituents.

Properties

CAS No.

939758-84-6

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-amino-3,4-dihydro-2H-chromene-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6,9H,4-5,12H2,1H3

InChI Key

IOBRXIWDOUNCAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCC2N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction of Phenol Derivatives with γ-Butyrolactone

The foundational method for constructing the chromane scaffold involves reacting substituted phenols with γ-butyrolactone derivatives. For methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate, the synthesis begins with methyl 4-hydroxy-3-nitrobenzoate as the phenolic precursor. Under basic conditions (e.g., NaH in DMF), this phenol reacts with 2-bromo-γ-butyrolactone to form an ether intermediate.

Key Reaction Parameters

  • Base : Sodium hydride (1.1 equiv) in DMF at 0°C.

  • γ-Butyrolactone Derivative : 2-Bromo-γ-butyrolactone (1.1 equiv).

  • Intermediate Yield : 52% after column chromatography.

Acid-Catalyzed Cyclization

The intermediate undergoes acid-catalyzed cyclization to form the chromane ring. Concentrated HCl or ZnCl₂ at 110°C facilitates intramolecular esterification, yielding methyl 4-nitro-3,4-dihydro-2H-1-benzopyran-6-carboxylate .

Cyclization Conditions

  • Acid Catalyst : ZnCl₂ (1.0 equiv) in dichloromethane.

  • Temperature : 110°C for 1 hour.

  • Yield : 72% after recrystallization.

Reduction of Nitro to Amino Group

The nitro group at position 4 is reduced using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe), affording the final product with an amino group.

Reduction Parameters

  • Catalyst : 10% Pd/C in ethanol.

  • Pressure : 1 atm H₂ at 25°C.

  • Yield : 85–90%.

Stereochemical Control in (4S)-Configuration

The target compound’s (4S)-stereochemistry is achieved through asymmetric induction during cyclization. Using chiral auxiliaries or enantioselective catalysts, such as L-proline-derived ligands, enables preferential formation of the (4S)-enantiomer.

Example Protocol

  • Chiral Catalyst : (S)-BINOL-phosphoric acid (10 mol%).

  • Enantiomeric Excess (ee) : 92% as determined by chiral HPLC.

Multicomponent Reaction Strategies

While less common for chromanes, multicomponent reactions (MCRs) inspired by pyran syntheses offer alternative pathways. A three-component reaction involving methyl acetoacetate , malononitrile , and 4-aminobenzaldehyde in the presence of ammonia generates 4-amino-4H-pyran intermediates, which can be further functionalized. However, this method requires additional steps to convert pyrans to chromanes, limiting its practicality.

Post-Cyclization Functionalization

Esterification of Carboxylic Acid Intermediates

If the cyclization step yields a carboxylic acid (e.g., 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid), esterification with methanol and H₂SO₄ provides the methyl ester.

Esterification Conditions

  • Reagent : Methanol (excess) with H₂SO₄ (0.1 equiv).

  • Yield : 95%.

Direct Amination via SN2 Substitution

A halogenated chromane intermediate (e.g., 4-bromo derivative) reacts with aqueous ammonia under high pressure to introduce the amino group.

Amination Parameters

  • Temperature : 120°C in a sealed tube.

  • Yield : 65%.

Characterization Data

Physical Properties

  • Boiling Point : 325.4±42.0°C (predicted).

  • Density : 1.199±0.06 g/cm³.

  • pKa : 8.44±0.20.

Spectroscopic Analysis

  • ¹H-NMR (CDCl₃) : δ 6.70–7.10 (m, 3H, aromatic), 4.74 (dd, J=4.0, 8.0 Hz, 1H, CH-O), 2.90–2.75 (m, 2H, CH₂), 2.32–2.12 (m, 2H, CH₂).

  • MS (EI) : m/z 207.23 [M]⁺.

Yield Optimization and Scalability

StepConditionsYield (%)
Intermediate FormationNaH, DMF, 0°C52
CyclizationZnCl₂, 110°C72
Nitro ReductionH₂/Pd-C, ethanol89
EsterificationMeOH, H₂SO₄95

Industrial-Scale Considerations

The two-step ring-closing method is preferred for large-scale production due to its simplicity and high yields. Key challenges include minimizing racemization during cyclization and optimizing catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyran derivatives.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Chemical Structure:
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate belongs to the benzopyran class of compounds, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a valuable subject for research.

Mechanisms of Action:
The compound may exhibit its biological effects through several mechanisms:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

Medicinal Chemistry

This compound is being investigated for its therapeutic potential in treating conditions such as:

  • Neurological Disorders: Its interaction with serotonin receptors suggests possible applications in treating depression and anxiety.
  • Anticancer Research: Initial studies indicate that it may inhibit cancer cell proliferation through apoptotic pathways.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction) makes it a versatile building block in synthetic chemistry.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant inhibition of growth against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neurological Effects

In a pharmacological study published in the Journal of Medicinal Chemistry, this compound was tested for its binding affinity to serotonin receptors. The findings demonstrated that the compound acts as a partial agonist at the 5-HT1A receptor, indicating its potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among benzopyran derivatives include substituents at positions 2, 3, 4, and 6, as well as heteroatom substitutions (e.g., sulfur for oxygen). Below is a comparative analysis based on the evidence:

Table 1: Structural and Physical Properties of Benzopyran Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key References
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate 4-NH₂, 6-COOCH₃ C₁₁H₁₃NO₃ 207.23 Not reported Not reported N/A
Methyl 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylate (CAS 34818-55-8) 2,2-(CH₃)₂, 6-COOCH₃ C₁₃H₁₆O₃ 220.27 Not reported Not reported
Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate 4-O, 6-COOCH₃ C₁₁H₁₀O₄ 206.20 Not reported Not reported
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Fused pyranopyran, 4-O, 7-CH₃, 3-(4-MeO-benzoyl) C₁₈H₁₆O₅ 312.32 125 50%
Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate Thiopyran ring, 4-O, 6-Br, 3-COOCH₃ C₁₁H₉BrO₃S 301.16 Not reported Not reported

Key Observations

This could enhance solubility and biological interaction but may reduce thermal stability. The thiopyran analog in replaces oxygen with sulfur, increasing molecular weight (301.16 g/mol vs. Sulfur’s larger atomic size may affect ring conformation and reactivity.

Synthetic Accessibility: Compounds with fused pyranopyran systems (e.g., 8b in ) exhibit moderate yields (~50–53%), suggesting synthetic challenges due to complex ring systems.

Functional Group Impact on Applications :

  • Ester groups (e.g., 6-COOCH₃) are common in prodrug design, enhancing membrane permeability.
  • Halogenation (e.g., 6-Br in ) introduces steric and electronic effects, often used to modulate bioactivity or stability.

Biological Activity

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate, also referred to as methyl 4-aminochromane-6-carboxylate, is a heterocyclic compound that has garnered considerable attention in pharmacological research due to its diverse biological activities. This article provides an in-depth overview of its biological activity, focusing on its interactions with serotonin receptors, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 361370-01-6

The compound features a benzopyran core, which contributes significantly to its biological activity through various mechanisms of action.

Interaction with Serotonin Receptors

This compound primarily interacts with the 5-HT1A and 5-HT7 serotonin receptors. These receptors are crucial in regulating mood, anxiety, and cognitive functions:

  • 5-HT1A Receptor : This receptor is implicated in anxiolytic effects and mood regulation. Studies have shown that compounds targeting this receptor can alleviate anxiety and depression symptoms.
  • 5-HT7 Receptor : Involved in circadian rhythms and cognitive processes, modulation of this receptor may enhance memory and learning capabilities.

Research indicates that methyl 4-aminochromane derivatives exhibit agonistic properties at these receptors, leading to significant anxiolytic effects in animal models .

Anticancer Properties

The compound has demonstrated promising anticancer activity through various studies:

  • Cell Proliferation Inhibition : Methyl 4-aminochromane derivatives have been shown to inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis via mitochondrial pathways .
Cell Line IC50 (µM) Effect
MCF712.5Apoptosis induction
HeLa15.0Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that methyl 4-aminochromane derivatives may possess antimicrobial properties against certain bacterial strains. The compound's structural features allow it to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Study on Anxiolytic Effects

A notable study evaluated the anxiolytic effects of methyl 4-aminochromane derivatives (specifically compound 9g) in various behavioral models. The results indicated that these compounds significantly reduced anxiety-like behaviors compared to control groups .

Anticancer Activity Research

In a comparative study involving multiple derivatives of benzopyran compounds, specific modifications were found to enhance anticancer potency. For instance, introducing alkyl side chains improved cytotoxic effects against human cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate?

The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Cyclization reactions using thioureas or isoxazolyl intermediates are also common, as seen in analogous benzopyran derivatives . Optimization of reaction conditions (e.g., acid catalysts, solvent polarity) is critical for yield improvement.

Q. How should researchers characterize this compound for structural confirmation?

Standard techniques include:

  • NMR spectroscopy : To confirm the benzopyran backbone, amino group position, and ester functionality.
  • Mass spectrometry (MS) : For molecular weight validation (e.g., using ESI-MS or MALDI-TOF).
  • HPLC : To assess purity and identify impurities, as demonstrated in analytical protocols for structurally related chromene derivatives .

Q. What safety precautions are essential when handling this compound?

Based on analogous benzopyran safety

  • Use P95 respirators for particulate protection and OV/AG/P99 filters for volatile organic compounds .
  • Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure, as some benzopyrans exhibit skin irritation (GHS Category 2) .
  • Ensure proper ventilation to avoid inhalation of dust or vapors .

Advanced Research Questions

Q. How can conflicting solubility or stability data in literature be resolved?

Discrepancies may arise due to variability in experimental conditions (e.g., solvent polarity, temperature). To address this:

  • Perform solubility parameter calculations (Hansen or Hildebrand) to predict solvent compatibility.
  • Conduct accelerated stability studies under controlled humidity/temperature, as physicochemical data for similar compounds are often incomplete .
  • Validate results using orthogonal methods (e.g., dynamic light scattering for aggregation-prone samples).

Q. What strategies improve reaction yields in benzopyran derivative synthesis?

Key factors include:

  • Catalyst selection : Lewis acids like ZnCl₂ or Bi(OTf)₃ enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve intermediate solubility.
  • Temperature control : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes side reactions .

Q. How can researchers address challenges in detecting trace impurities?

Advanced analytical approaches include:

  • High-resolution LC-MS/MS : To identify low-abundance byproducts (e.g., de-esterified or oxidized derivatives).
  • 2D NMR (COSY, HSQC) : For structural elucidation of impurities in complex mixtures .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as applied to related pyran derivatives .

Q. What methodologies are recommended for studying metabolic stability?

  • In vitro assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation.
  • Isotope labeling : Track metabolic pathways via ¹⁴C or ³H labeling at the methyl ester or amino group.
  • Computational modeling : Predict metabolic hotspots using QSAR or docking simulations with CYP450 isoforms .

Methodological Notes

  • Data gaps : Physicochemical properties (e.g., logP, melting point) for this specific compound are not fully reported; extrapolate from structurally similar chromenes .
  • Toxicity profiling : Prioritize Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells), as carcinogenicity data are absent in existing hazard classifications .

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